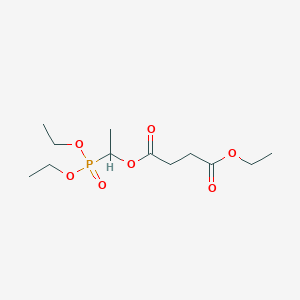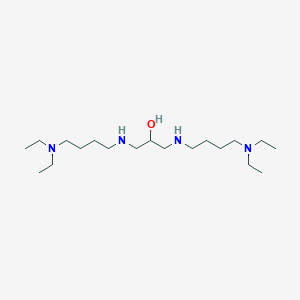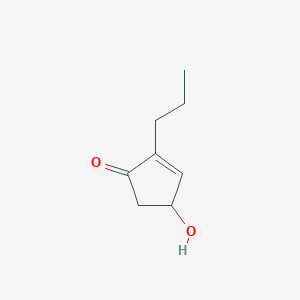
1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol is a chemical compound known for its unique structure and properties It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the absence of two hydroxyl groups and the presence of a 1,4-anhydro bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol typically involves the selective removal of hydroxyl groups from a pentitol precursor, followed by the formation of the anhydro bridge. Common synthetic routes include:
Dehydration Reactions: Using dehydrating agents such as sulfuric acid or phosphorus pentoxide to remove water molecules and form the anhydro bridge.
Reduction Reactions: Employing reducing agents like lithium aluminum hydride to selectively reduce specific hydroxyl groups.
Protective Group Strategies: Utilizing protective groups to shield certain hydroxyl groups during the reaction process, ensuring selective reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration and reduction processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
- 2,5-Anhydro-3,4-dideoxy-1-O-(3,5-dinitrobenzoyl)-3-methyl-L-threo-pentitol
- 2,5-Anhydro-3,4-dideoxy-1-O-(3,5-dinitrobenzoyl)-3-methyl-D-threo-pentitol
Uniqueness
1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol stands out due to its specific structural features, such as the 1,4-anhydro bridge and the presence of two methyl groups
Properties
CAS No. |
61276-35-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2S,3S)-2,4,4-trimethyloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-5-6(8)7(2,3)4-9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
HTDRIGIQKGOIGB-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(CO1)(C)C)O |
Canonical SMILES |
CC1C(C(CO1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine](/img/structure/B14574943.png)
![2-{[6-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14574953.png)
![4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14574958.png)

![1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14574973.png)
![9-[(Propan-2-yl)oxy]-9H-xanthene](/img/structure/B14574977.png)
![1-Methoxybicyclo[3.2.1]octane](/img/structure/B14574984.png)
![1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene](/img/structure/B14574996.png)


